molecular formula C6H5F3N2O B12981143 (5-(Trifluoromethyl)pyrazin-2-yl)methanol

(5-(Trifluoromethyl)pyrazin-2-yl)methanol

Cat. No.: B12981143
M. Wt: 178.11 g/mol
InChI Key: BKIUYZQONCTYJO-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)pyrazin-2-yl)methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)pyrazin-2-yl)methanol typically involves the introduction of a trifluoromethyl group to a pyrazine ring followed by the addition of a methanol group. One common method involves the reaction of 5-(trifluoromethyl)pyrazine with formaldehyde in the presence of a reducing agent to yield the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-(Trifluoromethyl)pyrazin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrazine ring can be reduced under specific conditions to form a dihydropyrazine derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products include 5-(trifluoromethyl)pyrazine-2-carboxylic acid.

    Reduction: The major products include 5-(trifluoromethyl)dihydropyrazine-2-yl)methanol.

    Substitution: The major products depend on the nucleophile used, such as 5-(trifluoromethyl)pyrazin-2-yl)methylamine.

Scientific Research Applications

(5-(Trifluoromethyl)pyrazin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)pyrazin-2-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The pyrazine ring can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-(Trifluoromethyl)pyrazine-2-carboxylic acid): Similar structure but with a carboxylic acid group instead of a methanol group.

    (5-(Trifluoromethyl)pyrazin-2-yl)methylamine: Similar structure but with an amine group instead of a methanol group.

    (5-(Trifluoromethyl)pyrazin-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

(5-(Trifluoromethyl)pyrazin-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-(trifluoromethyl)pyrazin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-2-10-4(3-12)1-11-5/h1-2,12H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUYZQONCTYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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